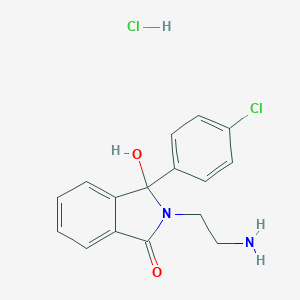

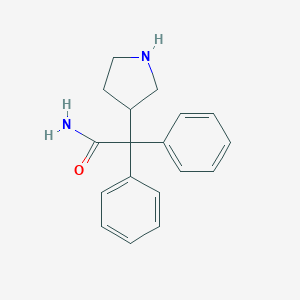

2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide

Vue d'ensemble

Description

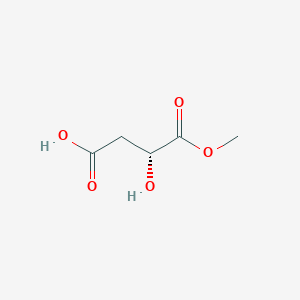

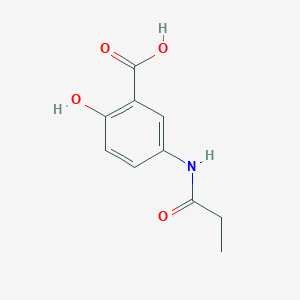

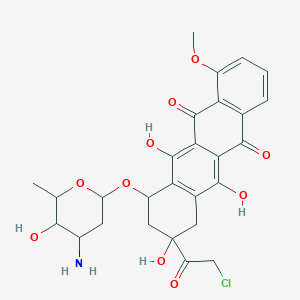

“2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide” is a chemical compound with the molecular formula C18H20N2O . It has an average mass of 280.364 Da and a monoisotopic mass of 280.157562 Da .

Molecular Structure Analysis

The molecule contains a total of 43 bonds. There are 23 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 primary amide (aliphatic), 1 secondary amine (aliphatic), and 1 Pyrrolidine .Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 488.5±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C. The enthalpy of vaporization is 75.5±3.0 kJ/mol, and the flash point is 249.2±28.7 °C. The index of refraction is 1.596, and the molar refractivity is 83.1±0.3 cm3. The compound has 3 H bond acceptors, 3 H bond donors, 4 freely rotating bonds, and no violations of the Rule of 5. The ACD/LogP is 2.24, and the ACD/LogD (pH 7.4) is 0.20. The polar surface area is 55 Å2, the polarizability is 33.0±0.5 10-24 cm3, the surface tension is 48.3±3.0 dyne/cm, and the molar volume is 244.3±3.0 cm3 .Applications De Recherche Scientifique

Drug Discovery and Development

The pyrrolidine ring, a core structure in 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide, is widely utilized in medicinal chemistry due to its versatility and biological activity. It’s often incorporated into compounds for the treatment of human diseases, leveraging its sp3-hybridization and non-planarity for enhanced pharmacophore exploration .

Selective Androgen Receptor Modulators (SARMs)

Compounds like 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide are synthesized to act as SARMs. These are optimized to selectively target androgen receptors, offering therapeutic benefits in conditions like muscle wasting and osteoporosis without the side effects of traditional anabolic steroids .

Antimicrobial Agents

The pyrrolidine derivatives exhibit significant antimicrobial activity. The structural flexibility and stereochemistry of 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide can be fine-tuned to develop new antimicrobial agents with targeted efficacy against resistant strains .

Anticancer Therapeutics

Pyrrolidine compounds are investigated for their anticancer properties. The ability to modify the pyrrolidine ring structure allows for the creation of novel therapeutics that can interact with cancer cell pathways, potentially leading to new treatments .

Anti-inflammatory Medications

The anti-inflammatory activity of pyrrolidine derivatives makes them candidates for developing new anti-inflammatory drugs. Their molecular structure can be adjusted to enhance efficacy and reduce side effects in treating inflammatory conditions .

Neuroprotective Agents

Research into pyrrolidine derivatives includes their potential as neuroprotective agents. The compound’s ability to modulate neurological pathways could lead to treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Safety and Hazards

Propriétés

IUPAC Name |

2,2-diphenyl-2-pyrrolidin-3-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c19-17(21)18(16-11-12-20-13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,20H,11-13H2,(H2,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJSBKKYHVODFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30545499 | |

| Record name | 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide | |

CAS RN |

103887-32-7 | |

| Record name | 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

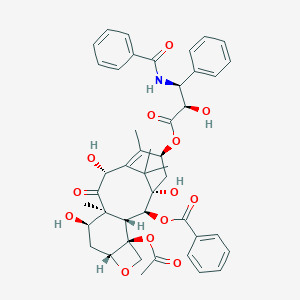

Q1: What are the identified by-products formed during the synthesis of darifenacin hydrobromide, and how were they characterized?

A1: During the development of darifenacin hydrobromide, researchers observed three by-products through HPLC analysis. These by-products, present in trace amounts (0.06-0.20%), were deemed significant enough to warrant identification and characterization due to regulatory requirements [, ]. To achieve this, the researchers undertook a comprehensive study involving synthesis and isolation of these by-products. Confirmation was achieved through co-injection with darifenacin hydrobromide, where the relative retention times (RRT) of the synthesized compounds matched those of the observed by-products [, ].

Q2: Why is the identification and characterization of by-products important in pharmaceutical development, particularly for compounds like darifenacin hydrobromide?

A2: Regulatory agencies set stringent requirements on the purity of pharmaceutical compounds like darifenacin hydrobromide. By-products, even in trace amounts exceeding 0.1%, must be identified and characterized [, ]. This is critical because:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.